6-(2-Amino-5-methyl-1,3-thiazol-4-YL)pyridine-2-carboxylic acid
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Description
The compound “6-(2-Amino-5-methyl-1,3-thiazol-4-YL)pyridine-2-carboxylic acid” is a heterocyclic compound that contains a thiazole ring. Thiazole is a ring structure that contains both sulfur and nitrogen . Thiazole derivatives have been used in the treatment of various diseases, including cancer, and have been shown to have antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-component reactions. For example, a series of naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . Another synthesis method involved the conversion of ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the presence of reactive positions on the aromatic ring. These reactions can include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Future Directions
Thiazole derivatives have been incorporated into a wide variety of biological activities and have been broadly used to remedy different kinds of diseases . Given their wide range of biological activities, their structural variations have produced attention amongst medicinal chemists . It is hoped that this will lead to new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways .
Properties
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-5-8(13-10(11)16-5)6-3-2-4-7(12-6)9(14)15/h2-4H,1H3,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENSYPKKNXLVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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